3-Fluoro-2-(tetrahydrofuran-2-yl)aniline
Overview
Description
3-Fluoro-2-(tetrahydrofuran-2-yl)aniline: is an organic compound with the molecular formula C10H12FNO. It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the third position and a tetrahydrofuran ring at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Fluoro-2-(tetrahydrofuran-2-yl)aniline typically involves a multi-step process. One common method includes the following steps :
Starting Materials: The synthesis begins with 2,3-dihydrofuran and 2-bromo-3-fluoronitrobenzene.
Coupling Reaction: These starting materials undergo a coupling reaction in the presence of di-μ-bromobis(tri-tert-butylphosphino)dipalladium(I) and N-ethyl-N,N-diisopropylamine in 1,4-dioxane under reflux conditions.
Reduction: The resulting product is then subjected to reduction using 5% palladium on activated carbon and hydrogen in methanol, with triethylamine as a base, under an inert atmosphere.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions:
3-Fluoro-2-(tetrahydrofuran-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the tetrahydrofuran ring or the aniline moiety.
Substitution: The fluorine atom and the tetrahydrofuran ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is frequently used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents can be employed.
Major Products:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Chemistry:
In chemistry, 3-Fluoro-2-(tetrahydrofuran-2-yl)aniline is used as a building block for the synthesis of more complex molecules.
Biology and Medicine:
In biological and medical research, this compound is investigated for its potential as a pharmaceutical intermediate. The presence of the fluorine atom can improve the metabolic stability and bioavailability of drug candidates, while the tetrahydrofuran ring can enhance solubility and membrane permeability .
Industry:
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties can contribute to the performance and durability of these materials .
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(tetrahydrofuran-2-yl)aniline depends on its specific application. In pharmaceutical research, it may act by interacting with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the tetrahydrofuran ring can influence the compound’s pharmacokinetics .
Comparison with Similar Compounds
3-Fluoroaniline: Lacks the tetrahydrofuran ring, making it less versatile in terms of chemical modifications.
2-(Tetrahydrofuran-2-yl)aniline: Lacks the fluorine atom, which can reduce its metabolic stability and bioavailability.
3-Fluoro-2-(oxolan-2-yl)aniline: Similar structure but with different ring substituents, affecting its chemical and physical properties.
Uniqueness:
3-Fluoro-2-(tetrahydrofuran-2-yl)aniline stands out due to the combination of the fluorine atom and the tetrahydrofuran ring. This unique structure provides a balance of chemical reactivity, metabolic stability, and solubility, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-fluoro-2-(oxolan-2-yl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9/h1,3-4,9H,2,5-6,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BECDWMFRMOFJGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=C(C=CC=C2F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.